Cas no 52942-64-0 (Diethyl (2z)-2-(ethoxymethylidene)-3-oxobutanedioate)

Diethyl (2z)-2-(ethoxymethylidene)-3-oxobutanedioate structure
52942-64-0 structure
Product Name:Diethyl (2z)-2-(ethoxymethylidene)-3-oxobutanedioate
Numero CAS:52942-64-0
MF:C11H16O6
MW:244.241144180298
CID:937726
PubChem ID:40590
Update Time:2025-04-19

Diethyl (2z)-2-(ethoxymethylidene)-3-oxobutanedioate Proprietà chimiche e fisiche

Nomi e identificatori

    • Diethyl (2z)-2-(ethoxymethylidene)-3-oxobutanedioate
    • diethyl 2-(ethoxymethylene)-3-oxosuccinate
    • AC1MHV4Z
    • BUTANEDIOIC ACID, (ETHOXYMETHYLENE)OXO-, DIETHYL ESTER
    • diethyl ethoxymethyleneoxalacetate
    • diethyl ethoxymethyleneoxaloacetate
    • diethyl ethoxymethylenoxalacetate
    • ethoxymethylene-oxo-succinic acid diethyl ester
    • ethyl ethoxymethyleneoxaloacetate
    • LS-45745
    • NSC27806
    • SCHEMBL8832099
    • (ethoxymethylene)oxalacetic acid, diethyl ester
    • Diethyl 2-(ethoxymethylidene)-3-oxo-butanedioate
    • 55130-39-7
    • Butanedioic acid, (ethoxymethylene)oxo-, diethyl ester, (E)-
    • 52942-64-0
    • 55130-49-9
    • Diethyl 2-(ethoxymethylidene)-3-oxobutanedioate
    • Butanedioic acid, (ethoxymethylene)oxo-, diethyl ester, (Z)-
    • Diethyl (ethoxymethylene)oxalacetate
    • DB-254439
    • DB-342570
    • diethyl(ethoxymethylene)oxalacetate
    • DTXSID9073543
    • UZVPVDDPMTWWED-UHFFFAOYSA-N
    • Inchi: 1S/C11H16O6/c1-4-15-7-8(10(13)16-5-2)9(12)11(14)17-6-3/h7H,4-6H2,1-3H3
    • Chiave InChI: UZVPVDDPMTWWED-UHFFFAOYSA-N
    • Sorrisi: O(C(C(=COCC)C(C(=O)OCC)=O)=O)CC

Proprietà calcolate

  • Massa esatta: 244.09468
  • Massa monoisotopica: 244.09468823g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 9
  • Complessità: 318
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • XLogP3: 1.4
  • Superficie polare topologica: 78.9Ų

Proprietà sperimentali

  • PSA: 78.9
  • LogP: 0.60210
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.